3,4-Dimethylphenanthrene

Descripción general

Descripción

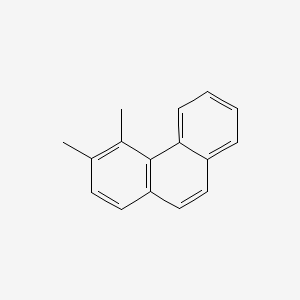

3,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It consists of a phenanthrene backbone with two methyl groups attached at the 3 and 4 positions. This compound is known for its unique structural properties, which include a non-planar configuration due to steric hindrance caused by the methyl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenanthrene typically involves a furan/dimethyl-1-naphthyne cycloaddition reaction followed by deoxygenation of the resulting enooxide with trimethylsilyl iodide . This method is efficient and generally applicable for producing various dimethylphenanthrene isomers.

Industrial Production Methods: Industrial production of this compound may involve the Friedel-Crafts cyclization of p-xylene with gamma-butyrolactone or gamma-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative . This process results in the formation of a mixture of dimethyl-1-tetralones, which are then further processed to yield the desired dimethylphenanthrene isomer.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the compound, forming oxides.

Reduction: Involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidation: Common reagents include chromic acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel.

Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: Halogenated phenanthrenes such as 9-bromophenanthrene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₁₆H₁₄

- Molecular Weight: 206.28 g/mol

- IUPAC Name: 3,4-dimethylphenanthrene

- CAS Number: 66291-31-4

3,4-DMP consists of a phenanthrene backbone with two methyl groups positioned at the 3 and 4 locations. This configuration leads to steric hindrance and a non-planar structure, influencing its chemical reactivity and interactions with biological systems.

Chemistry

3,4-DMP serves as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs). Its unique structure allows researchers to investigate the effects of methylation on the properties and reactivity of PAHs. The compound undergoes various chemical reactions:

- Oxidation: Forms products like phenanthrenequinone.

- Reduction: Produces reduced derivatives such as 9,10-dihydrophenanthrene.

- Substitution Reactions: Can yield halogenated derivatives.

Biology

Research has highlighted the potential carcinogenic properties of 3,4-DMP. Notably:

- Mutagenicity Studies: In Ames tests using Salmonella typhimurium, 3,4-DMP exhibited mutagenic activity, indicating its capability to induce genetic mutations .

- Tumorigenicity: Studies show that methylated phenanthrenes can activate pathways leading to cancer development. For instance, while 1,4-dimethylphenanthrene has been linked to potent tumorigenic effects in mouse skin assays, the specific role of 3,4-DMP in tumor initiation remains an area for further investigation .

Medicine

The interactions of 3,4-DMP with biological molecules have been explored for potential therapeutic applications. Its ability to intercalate between DNA bases suggests that it may influence gene expression and cellular processes related to cancer progression.

Environmental Science

As a persistent environmental pollutant, 3,4-DMP raises concerns regarding its accumulation in ecosystems:

- Biotransformation Studies: Research has shown that fish exposed to PAHs like 3,4-DMP exhibit altered gene expressions related to detoxification processes . This indicates potential long-term ecological impacts from exposure to such compounds.

- Toxicity Assessments: Comparative studies on various alkylated phenanthrenes reveal significant morphological defects in aquatic organisms exposed to 3,4-DMP at concentrations higher than those typically found in environmental contexts .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Mutagenicity | Positive results in Ames test; induces mutations in Salmonella |

| Tumorigenicity | Potential tumor initiator; further studies needed |

| Toxicity | Significant defects observed in aquatic organisms at elevated exposures |

| Environmental Impact | Alters detoxification gene expression in exposed species |

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenicity of various methylated phenanthrenes using Salmonella strains. The results indicated that while multiple isomers were tested, 3,4-DMP showed notable mutagenic activity compared to its counterparts .

Case Study 2: Environmental Impact on Aquatic Life

Research conducted on Atlantic haddock exposed to PAHs revealed that metabolites from compounds like 3,4-DMP could serve as biomarkers for assessing oil pollution impacts on marine life . These findings highlight the ecological relevance of monitoring PAH levels in aquatic environments.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethylphenanthrene involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .

Comparación Con Compuestos Similares

Phenanthrene: A parent compound with no methyl groups.

1,4-Dimethylphenanthrene: Another isomer with methyl groups at different positions.

1-Methylphenanthrene: A mono-methylated derivative.

Uniqueness: 3,4-Dimethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical reactivity and physical properties. The steric hindrance caused by the methyl groups makes it non-planar and influences its packing in the solid state .

Actividad Biológica

3,4-Dimethylphenanthrene (3,4-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article explores the biological activity of 3,4-DMP, including its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a methylated derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 4 positions on the phenanthrene ring system. Its molecular formula is , and it is classified as a member of the larger family of PAHs, which are known for their environmental persistence and potential health risks.

Mutagenicity and Tumorigenicity

Research indicates that 3,4-DMP exhibits significant mutagenic properties. In studies involving the Ames test using Salmonella typhimurium, 3,4-DMP demonstrated mutagenic activity, suggesting its potential to induce genetic mutations in bacteria . Furthermore, studies on tumor-initiating activity have shown that 1,4-dimethylphenanthrene (another isomer) possesses potent tumorigenic effects in mouse skin assays, indicating that structural modifications in methylphenanthrenes can influence their carcinogenic potential .

The biological activity of 3,4-DMP is primarily attributed to its interaction with cellular pathways involved in carcinogenesis. It has been observed that methylated phenanthrenes can activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of various environmental toxins. The activation of AhR leads to the expression of genes involved in xenobiotic metabolism and can result in increased oxidative stress and inflammatory responses .

Toxicity Assessments

A comparative study on the toxicity of various alkylated phenanthrenes found that exposure to 3,4-DMP resulted in significant morphological defects in early life stages of fish. The study reported increased incidences of body axis deformities and functional impairments at concentrations that were significantly higher than those typically encountered in environmental exposures .

Environmental Impact

The persistence of PAHs like 3,4-DMP in the environment raises concerns regarding their accumulation in food chains. A study highlighted that fish exposed to PAHs exhibited altered gene expression related to detoxification processes, thereby indicating potential long-term ecological impacts from exposure to these compounds .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,4-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKMRUGPOSSXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216504 | |

| Record name | Phenanthrene, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-31-4 | |

| Record name | Phenanthrene, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.